Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol This compound is known for its unique spirocyclic structure, which consists of a dioxaspiroheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with dimethyl carbonate in the presence of a base catalyst to form the spirocyclic intermediate. This intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate: Similar structure with an ethyl group instead of a dimethyl group.
1,5-Dioxaspiro[2.4]heptane: Lacks the ester functional group.
4,7-Dioxaspiro[2.4]heptane,1-methyl-2-propyl-: Different substituents on the spirocyclic ring.
Uniqueness
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both ester and dioxaspiro functionalities. This combination of features makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H14O4 |
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Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 4,4-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-8(2)4-12-5-9(8)6(13-9)7(10)11-3/h6H,4-5H2,1-3H3 |
InChI Key |
XROAHSZECOKVDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC12C(O2)C(=O)OC)C |
Origin of Product |
United States |
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